7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 127606-98-8 . It has a molecular weight of 238.67 .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, including 7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, involves cyclizing the benzylamine to the ether linker of the (5-cyano-3-pyridinyl)methoxy moiety . Another protocol for the direct α-cyanation/ N -acylation of THIQs via a one-pot photoredox and Reissert-type reaction using air as the oxidant and acyl cyanide as the acyl and cyano source at ambient temperature has been reported .Molecular Structure Analysis
The InChI Code for 7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is 1S/C11H10N2O2.ClH/c12-5-7-1-2-8-4-10 (11 (14)15)13-6-9 (8)3-7;/h1-3,10,13H,4,6H2, (H,14,15);1H .Chemical Reactions Analysis
The electron density at the tetrahydroisoquinoline residue nitrogen atom is noticeably higher in the molecule of compound 2 than in that of the acetyl derivative 3a .Mechanism of Action
Target of Action
Similar compounds, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, have been reported to inhibit the programmed cell death-1 (pd-1)/programmed cell death-ligand 1 (pd-l1) immune checkpoint pathway . This pathway plays a crucial role in immune response regulation, and its inhibition can enhance the body’s ability to detect and eliminate cancer cells .
Mode of Action
Based on the reported activity of similar compounds, it’s plausible that 7-cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride may interact with its targets (such as pd-1/pd-l1) to inhibit their function, thereby enhancing the immune response against cancer cells .
Biochemical Pathways
If the compound acts as an inhibitor of the pd-1/pd-l1 pathway like its similar compounds, it could affect various immune response pathways and potentially enhance the body’s ability to fight off cancer cells .
Result of Action
If it acts similarly to other pd-1/pd-l1 inhibitors, it could potentially enhance the immune system’s ability to detect and eliminate cancer cells .
Advantages and Limitations for Lab Experiments
One advantage of using 7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride in lab experiments is its potential therapeutic effects, which can be studied in animal models of various diseases. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which makes it difficult to design targeted experiments.
Future Directions
There are several future directions for research on 7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Another area of interest is the development of more targeted this compound derivatives that can be used to selectively inhibit monoamine oxidase and other enzymes involved in neurotransmitter metabolism. Additionally, the effects of this compound on other physiological systems, such as the immune system, should be further explored.
Synthesis Methods
7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride can be synthesized through various methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine in the presence of an acid catalyst. Another method involves the reduction of 7-cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with sodium borohydride.
Scientific Research Applications
7-Cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride has been studied for its potential use in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and depression. In animal studies, this compound has been found to exhibit neuroprotective effects and to improve cognitive function.
properties
IUPAC Name |
7-cyano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2.ClH/c12-5-7-1-2-8-4-10(11(14)15)13-6-9(8)3-7;/h1-3,10,13H,4,6H2,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOULPYIJZYSIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=CC(=C2)C#N)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.